5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

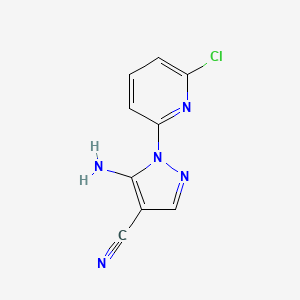

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, which provides a complete description of its molecular architecture. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyrazole ring serves as the parent structure and substituents are identified by their positions and chemical nature. The structural interpretation reveals a pyrazole core bearing an amino group at position 5, a nitrile group at position 4, and a 6-chloro-2-pyridinyl substituent attached to the nitrogen atom at position 1 of the pyrazole ring.

The compound's structure can be systematically deconstructed to understand its nomenclature logic. The pyrazole ring system forms the fundamental framework, which is a five-membered heterocycle containing two adjacent nitrogen atoms. The numbering system begins with one of the nitrogen atoms designated as position 1, which carries the pyridinyl substituent. The amino substituent occupies position 5 of the pyrazole ring, while the nitrile group is attached to the carbon atom at position 4. The pyridinyl substituent itself contains a chlorine atom at position 6 of the pyridine ring, with the attachment point to the pyrazole occurring at position 2 of the pyridine system.

This systematic approach to nomenclature ensures unambiguous identification of the compound's structure. The complete International Union of Pure and Applied Chemistry name captures all essential structural features, including the heterocyclic core, functional group substitutions, and the specific connectivity pattern between the pyrazole and pyridine ring systems. The nomenclature also indicates the compound belongs to the broader class of aminopyrazole derivatives, which are known for their diverse biological activities and synthetic utility in pharmaceutical research.

Properties

IUPAC Name |

5-amino-1-(6-chloropyridin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN5/c10-7-2-1-3-8(14-7)15-9(12)6(4-11)5-13-15/h1-3,5H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFBWMXJGNPCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:

Cyclization reactions: Starting from appropriate hydrazine derivatives and nitriles.

Substitution reactions: Introducing the chloro group into the pyridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

Catalytic processes: Using catalysts to improve reaction efficiency.

Continuous flow chemistry: For better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

Reduction: Reduction reactions could lead to the removal of the chloro group or reduction of the nitrile group.

Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Nucleophiles: Including amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted pyrazole and pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that aminopyrazole derivatives, including 5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, one study reported a mean growth inhibition of 54.25% in HepG2 cells and 38.44% in HeLa cells, while showing minimal toxicity to normal fibroblasts .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study synthesized novel derivatives of pyrazole and evaluated their anti-inflammatory activities. The results indicated that these compounds could reduce inflammation markers effectively, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Aminopyrazoles have been explored for their antimicrobial properties. Certain derivatives of this compound were tested against various bacterial strains and exhibited promising antibacterial activity, highlighting their potential use in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a detailed investigation, a series of aminopyrazole derivatives were synthesized and tested against multiple cancer cell lines. The study found that specific substitutions at the pyrazole core significantly enhanced anticancer activity. For example, compounds with halogen substitutions showed improved efficacy against resistant cancer cell lines .

Case Study 2: Anti-inflammatory Mechanism

A comprehensive study focused on the mechanism of action of aminopyrazoles in reducing inflammation. The findings suggested that these compounds inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Data Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Up to 54% inhibition in HepG2 cells |

| Anti-inflammatory | Reduction of inflammation markers | Significant decrease in cytokine levels |

| Antimicrobial | Efficacy against various bacterial strains | Potential development of new antimicrobial agents |

Mechanism of Action

The mechanism of action for compounds like 5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile would depend on its specific biological target. Generally, such compounds might:

Bind to enzymes or receptors: Affecting their activity.

Interact with DNA or RNA: Influencing gene expression or protein synthesis.

Modulate signaling pathways: Altering cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key analogs of 5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, emphasizing substituent effects on properties:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Substituents like nitro (4a) and trifluoromethyl (fipronil) enhance bioactivity by increasing electrophilicity. The 6-chloro-2-pyridinyl group in the target compound likely confers similar reactivity .

- Hydrogen Bonding: Amino and nitrile groups facilitate crystal packing (e.g., hydrogen bonding in ) and interactions with biological targets .

- Bulkiness: Bulky substituents (e.g., 2,4-dinitrophenyl in 4a) may reduce solubility but improve thermal stability, as seen in higher melting points .

Physicochemical Properties

- Melting Points: Analogs with polar substituents (e.g., 4a: 228–229°C) exhibit higher melting points than nonpolar derivatives, reflecting stronger intermolecular forces .

- Crystallinity: The crystal structure of 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile () reveals hydrogen-bonded networks (N–H···N), which are critical for stability and solubility .

Biological Activity

5-Amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by the presence of an amino group and a chloro-substituted pyridine moiety. Its molecular formula is with a molecular weight of approximately 198.63 g/mol.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit potent antimicrobial properties. For instance, in vitro evaluations indicated that this compound showed significant activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong bactericidal effects.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Pseudomonas aeruginosa | 0.75 | 1.5 |

These findings underscore the potential of this compound as a lead for developing new antimicrobial agents .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibited the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The growth inhibition percentages were significant:

| Cell Line | Growth Inhibition (%) |

|---|---|

| HepG2 | 54.25 |

| HeLa | 38.44 |

These results indicate that the compound selectively targets cancer cells while exhibiting minimal toxicity to normal cells, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes:

- Enzyme Inhibition : The compound has shown inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in inflammation and cancer progression.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, the efficacy of this compound was assessed against standard antibiotics. The results demonstrated that this pyrazole derivative outperformed several conventional antibiotics in terms of both MIC and MBC values against resistant strains of bacteria .

Case Study 2: Anticancer Potential

A recent study evaluated the anticancer effects of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed in treated animals .

Q & A

Q. What safety protocols are critical when handling intermediates like 2-chloroethyl derivatives?

Q. How can computational tools optimize synthetic routes for scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.